
Nitruro de zirconio
Descripción general
Descripción
Zirconium nitride (ZrN) is a refractory ceramic material with a wide range of applications, including semiconductor devices, cutting tools, wear-resistant coatings, and fuel cell electrodes. ZrN is composed of a cubic crystal structure with a lattice constant of 4.53 Å. The material is highly stable and resistant to oxidation and corrosion, making it suitable for use in extreme environments. ZrN is also a promising material for use in biomedical applications, such as implants, drug delivery systems, and sensors. In
Aplicaciones Científicas De Investigación
Nanocatalizadores
El nitruro de zirconio se ha identificado como un nanocatalizador prometedor debido a su excelente estabilidad térmica y resistencia a la corrosión. Se puede utilizar en reacciones químicas que requieren altas temperaturas, donde los catalizadores tradicionales se degradarían. Sus propiedades superficiales se pueden ajustar con precisión para catalizar reacciones específicas, lo que lo convierte en una herramienta versátil en la química sintética .
Nanosensores
Las propiedades eléctricas y ópticas del ZrN lo convierten en un candidato ideal para aplicaciones de nanosensores. Los nanosensores de this compound pueden detectar cambios en el medio ambiente a nanoescala, como la presencia de gases o cambios en los niveles de pH. Esta sensibilidad es crucial para el monitoreo ambiental y el diagnóstico médico .
Adsorbentes
La alta superficie y la estructura porosa del ZrN le permiten actuar como un adsorbente eficaz. Puede atrapar y retener partículas, lo que lo hace útil en sistemas de purificación de agua para eliminar contaminantes o en filtros de aire para capturar contaminantes .
Aplicaciones biomédicas
En el campo biomédico, el this compound ha mostrado potencial en la odontología y los sistemas de administración de fármacos. Su biocompatibilidad lo hace adecuado para implantes dentales, mientras que su forma nanoestructurada se puede utilizar para encapsular fármacos para su administración dirigida dentro del cuerpo, minimizando los efectos secundarios y mejorando la eficacia .
Absorción de microondas
Las nanofibras de this compound han demostrado excelentes propiedades de absorción de microondas. Esto los hace adecuados para la tecnología de sigilo en aplicaciones militares, donde se pueden utilizar para recubrir superficies para evitar la detección por radar. Además, pueden proteger los equipos electrónicos de la interferencia electromagnética .
Energía limpia
Los investigadores han explorado el uso de ZrN en aplicaciones de energía limpia. Su capacidad para facilitar reacciones energéticas de manera eficiente y sostenible lo posiciona como un material clave en el desarrollo de tecnologías energéticas más limpias .
Actividad antimicrobiana, antioxidante y anticancerígena
Las propiedades biológicas del this compound incluyen actividades antimicrobianas, antioxidantes y anticancerígenas. Estas propiedades se están estudiando para posibles aplicaciones en la creación de recubrimientos antimicrobianos para dispositivos médicos, antioxidantes en envases de alimentos y agentes terapéuticos en el tratamiento del cáncer .
Resistencia a altas temperaturas
Debido a su alto punto de fusión, el ZrN se utiliza en revestimientos para ambientes de alta temperatura. Puede proteger los materiales de la oxidación y el desgaste a temperaturas donde otros revestimientos fallarían, lo que lo hace ideal para aplicaciones aeroespaciales e industriales .
Mecanismo De Acción
Target of Action
Zirconium nitride (ZrN) is an inorganic compound that is primarily used in various applications due to its unique properties . It is a hard ceramic material similar to titanium nitride and is a cement-like refractory material . It is used in cermets and laboratory crucibles . When applied using the physical vapor deposition coating process, it is commonly used for coating medical devices, industrial parts (notably drill bits), automotive and aerospace components, and other parts subject to high wear and corrosive environments .
Mode of Action
Zirconium nitride exhibits covalent bonding due to interactions between the 2p state of the nitrogen and the 4d state of zirconium, resulting in Zr–N bonding . This bonding results in a high melting temperature and high thermal and electrical conductivity . The ZrN surface is covered by approximately 1 monolayer (ML) of HO* under oxygen reduction reaction (ORR) operating conditions . This thin layer helps molecules stick to it in a way that is beneficial for the ORR .
Biochemical Pathways
It has been found to exhibit antibacterial activity , which could indirectly affect biochemical pathways by reducing bacterial colonization.
Pharmacokinetics
Its properties such as high temperature ionic conductivity, corrosion resistivity, good wear resistance, elevated fracture toughness, and high hardness and strength make it suitable for various applications, including coating medical devices .
Result of Action
The primary result of ZrN’s action is its ability to provide a hard, wear-resistant, and corrosion-resistant surface when used as a coating . This makes it particularly useful in industrial applications where such properties are required. Additionally, ZrN nanofibers exhibit excellent microwave absorption performance, achieving an optimum reflection loss of −55.11 dB at a thickness of 1.55 mm with an effective absorption bandwidth of 3.51 GHz when the filler loading is 35 wt% .
Action Environment
The performance of ZrN can be influenced by the environment in which it is used. For instance, in an electrochemical environment, the stability and kinetics of the surface nitrogen vacancy against the subsurface diffusion as well as its poisoning due to other competing adsorbates such as H, O, and OH species can affect its performance . Furthermore, the potential-determining step in the ORR is highly sensitive to the type of the surface considered and can change significantly going from one surface to the other .
Direcciones Futuras
Zirconium Nitride has shown promise in the field of clean energy. Researchers have proposed a framework that will help future designs for transition metal nitrides, paving a path for generating cleaner energy . This framework could also be extended to study other industrially significant reactions, such as the oxygen evolution reaction .
Análisis Bioquímico
Biochemical Properties
Zirconium nitride plays a significant role in biochemical reactions due to its unique surface properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, zirconium nitride has been shown to enhance the adhesion and proliferation of human gingival fibroblasts, a type of cell involved in wound healing . This interaction is facilitated by the surface topography of zirconium nitride, which provides a conducive environment for cell attachment and growth. Additionally, zirconium nitride exhibits antibacterial properties, effectively reducing bacterial colonization on its surface .
Cellular Effects
Zirconium nitride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, zirconium nitride coatings on titanium abutments have been found to promote the expression of extracellular matrix components in human gingival fibroblasts . This indicates that zirconium nitride can positively impact cell function and tissue integration. Furthermore, its antibacterial properties help maintain a healthy cellular environment by preventing bacterial infections .
Molecular Mechanism
The molecular mechanism of zirconium nitride’s action involves its interactions with biomolecules at the molecular level. Zirconium nitride binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the formation of bacterial biofilms by disrupting the adhesion of bacteria to its surface . This inhibition is likely due to the unique surface properties of zirconium nitride, which prevent bacterial attachment and proliferation. Additionally, zirconium nitride may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zirconium nitride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Zirconium nitride has demonstrated excellent stability, maintaining its structural integrity and biochemical properties over extended periods . Studies have shown that zirconium nitride coatings remain effective in promoting cell adhesion and proliferation, as well as inhibiting bacterial growth, even after prolonged exposure to biological environments . This stability makes zirconium nitride a promising material for long-term biomedical applications.
Dosage Effects in Animal Models
The effects of zirconium nitride vary with different dosages in animal models. Studies have indicated that zirconium nitride is well-tolerated at various concentrations, with minimal toxic or adverse effects observed . At higher doses, there may be threshold effects, such as changes in cellular metabolism and gene expression. These effects are likely due to the increased interaction of zirconium nitride with cellular components at higher concentrations . Overall, zirconium nitride exhibits a favorable safety profile in animal models, making it a viable candidate for further biomedical research.
Metabolic Pathways
Zirconium nitride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux and metabolite levels, potentially affecting energy production and utilization within cells . For example, zirconium nitride may enhance the activity of enzymes involved in the synthesis of extracellular matrix components, promoting tissue regeneration and repair . These interactions highlight the potential of zirconium nitride to modulate metabolic processes and support cellular function.
Transport and Distribution
Within cells and tissues, zirconium nitride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . Zirconium nitride has been observed to accumulate in certain cellular compartments, where it exerts its biochemical effects. This targeted distribution ensures that zirconium nitride reaches the desired sites of action, enhancing its efficacy in biomedical applications .
Subcellular Localization
The subcellular localization of zirconium nitride is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, zirconium nitride may localize to the cell membrane, where it interacts with surface receptors and signaling molecules . This localization allows zirconium nitride to modulate cellular processes at the molecular level, influencing cell function and behavior .
Propiedades
IUPAC Name |
azanylidynezirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKZXLXHLZXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrN, NZr | |
| Record name | zirconium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067119 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to brown odorless powder; [Alfa Aesar MSDS] Insoluble in water; [Wikipedia] | |
| Record name | Zirconium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25658-42-8, 12033-93-1 | |
| Record name | Zirconium nitride (ZrN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (Zr3N4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium nitride (ZrN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of zirconium nitride?
A1: The molecular formula for zirconium nitride is ZrN. Its molecular weight is 105.22 g/mol.
Q2: What are the characteristic spectroscopic features of ZrN?
A3: Raman spectroscopy has been used to confirm the Th3P4-type structure of oxygen-bearing zirconium nitride. [] Additionally, XRD is frequently used to identify the ZrN phase and other potential phases present. [, , , ]
Q3: How does the deposition temperature affect the properties of ZrN thin films?
A4: Increasing the deposition temperature generally leads to larger ZrN crystal grains, narrower gaps between grains, decreased nanoindentation hardness, and increased nanoindentation roughness. [] Additionally, the crystalline structure of the underlying oxide layer can be influenced by deposition temperature, impacting the optical quality of the ZrN film. []
Q4: How do different sputtering conditions affect the properties of ZrN films?
A5: Varying the argon/nitrogen ratio during reactive sputtering deposition influences properties like transparency, contact angle (wettability), and crystalline orientation of ZrN films. []
Q5: What are some applications of ZrN coatings?
A8: ZrN coatings find use in various applications due to their hardness, wear resistance, and aesthetic qualities:* Protective coatings: Used on mechanical tools, orthopedic implants, and other components requiring wear and corrosion resistance. [, , , , , ]* Decorative coatings: Provide a gold-like finish for aesthetic purposes. [, ]* Diffusion barriers: Prevent intermixing of different materials in microelectronic devices. [, ]* Optical coatings: Employed in solar control coatings for window glazing due to their desirable optical properties. []
Q6: How do ZrN coatings perform under tribological stress?
A9: ZrN coatings exhibit excellent tribological properties, including low friction coefficients and reduced wear scar diameters, making them suitable for applications involving friction and wear. [] The thickness of the ZrN layer influences its wear resistance, with thicker coatings generally offering better performance. [, ]
Q7: How effective are ZrN coatings in preventing bacterial adhesion?
A10: Research shows that ZrN coatings, especially when combined with other materials like silver, can significantly reduce bacterial adhesion and biofilm formation. [, ] This makes ZrN a promising material for orthopedic implants and other biomedical applications where infection is a concern.
Q8: Can ZrN act as a catalyst?
A11: Yes, ZrN has shown promising catalytic activity in the hydrocracking of crude palm oil to produce biofuels. []
Q9: How does the support material influence the catalytic activity of ZrN?
A12: Supporting ZrN on SiO2 significantly enhances its catalytic activity in the hydrocracking of crude palm oil. This is attributed to the increased surface area, improved dispersion of ZrN, and altered surface acidity provided by the SiO2 support. []
Q10: Has computational chemistry been used to study ZrN?
A13: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the potential of ZrN and related nitrides for nitrogen reduction reactions. These studies provide insights into reaction mechanisms and the influence of incorporating other materials like titanium nitride. []
Q11: How is ZrN synthesized?
A14: Various methods are employed to synthesize ZrN, including:* Reactive magnetron sputtering: This technique allows for the deposition of ZrN films with controlled properties by varying sputtering parameters like gas ratios and deposition time. [, , , , , ] * Carbothermal nitridation: This method utilizes high temperatures and a nitrogen atmosphere to convert zirconium oxide to zirconium nitride in the presence of carbon. []* Direct coagulation casting (DCC): A newer technique for shaping ceramics, DCC has been explored for fabricating ZrN pellets, particularly for nuclear fuel applications. []
Q12: What are some challenges and future directions in ZrN research?
A15:* Controlling stoichiometry: Achieving precise control over the nitrogen content in ZrN is crucial for tailoring its properties for specific applications. * Scaling up production: Developing cost-effective and scalable methods for producing high-quality ZrN materials is essential for wider adoption.* Exploring novel applications: Given its unique properties, exploring ZrN's potential in emerging fields like plasmonics and energy storage is promising. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


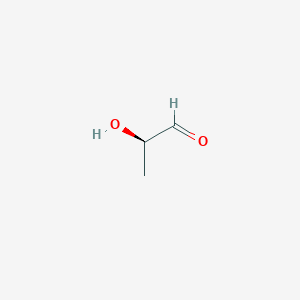
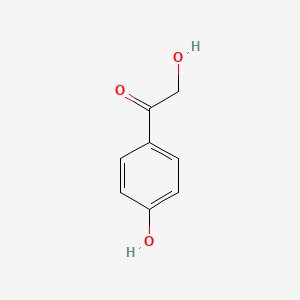
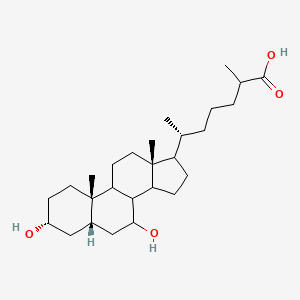
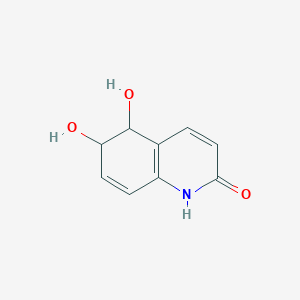
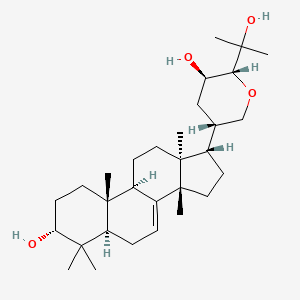
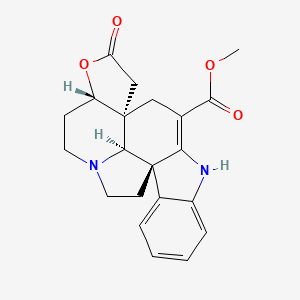

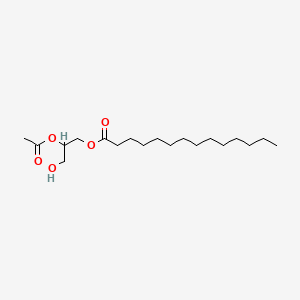
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

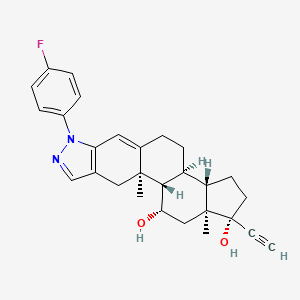
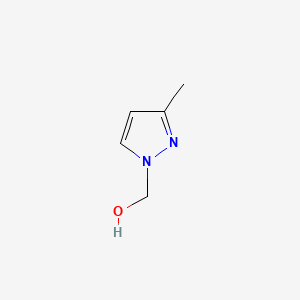

![methyl (15S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1213094.png)
